1,2,3,6-Diazadiborinine
Description
Context within Boron-Nitrogen Heterocycles
The chemistry of diazadiborinines is deeply rooted in the fundamental principles of boron-nitrogen heterocycles, particularly the concept of isosterism and the historical development of this unique class of compounds.
A cornerstone concept in understanding boron-nitrogen heterocycles is BN/CC isosterism, which involves the replacement of a carbon-carbon (C-C) double bond with a polar boron-nitrogen (B-N) bond. iqs.edursc.orgiisc.ac.in This substitution can lead to molecules with similar steric profiles but significantly altered electronic properties. rsc.orgrsc.org While a C-C unit is nonpolar, the B-N unit is polarized due to the difference in electronegativity between boron and nitrogen, leading to unique chemical reactivity and physical characteristics. iisc.ac.incdnsciencepub.com This principle allows for the rational design of novel aromatic systems with tailored properties. iisc.ac.in For example, the replacement of C=C units in aromatic hydrocarbons with B-N units can produce new materials with enhanced optoelectronic performance. iqs.edu
The exploration of boron-containing heterocycles dates back to the mid-20th century with the work of Dewar. cdnsciencepub.comresearchgate.net However, it is in more recent decades that systematic studies have led to significant advancements in our understanding of these compounds. researchgate.net The initial interest was sparked by the isoelectronic relationship between the B-N and C-C units, leading to the synthesis of "inorganic benzene (B151609)," or borazine (B1220974) (B₃N₃H₆). britannica.comresearchgate.net While borazine exhibits some aromatic character, it is less aromatic than benzene due to the bond polarization. researchgate.net This has driven further research into a wide variety of boron-containing heterocycles, including five-, six-, and seven-membered rings, in a quest to create stable and highly aromatic systems. britannica.com The development of new synthetic methodologies has been crucial in this endeavor, allowing for the construction of increasingly complex boron-doped heterocyclic systems. thieme-connect.com These compounds are not just academic curiosities; they have shown potential in materials science and medicinal chemistry. iqs.educdnsciencepub.comacs.org
Structural Classification of Diazadiborinines
The arrangement of the two boron and two nitrogen atoms within the six-membered ring gives rise to several possible isomers of diazadiborinine, each with its own unique properties.
Several isomers of diazadiborinine have been synthesized and studied. Among the most well-documented are 1,3,2,5-diazadiborinine and 1,4,2,5-diazadiborinine. acs.orgrsc.org Theoretical calculations have explored the relative stabilities of various (CH)₂B₂N₂ isomers, with 1,3,2,4-diazadiborinine being identified as the most stable. tandfonline.comacs.org The stability of these isomers is influenced by the arrangement of the boron and nitrogen atoms. Isomers with alternating N-B-N-B linkages tend to have higher thermodynamic stability due to a more even distribution of charge and enhanced electron delocalization. rsc.orgrsc.org In contrast, isomers with adjacent B-B or N-N bonds, or with disjointed boron and nitrogen atoms, often exhibit greater charge separation and reduced stability. rsc.orgrsc.org
| Isomer Name | Relative Stability | Key Structural Feature |
| 1,3,2,4-Diazadiborinine | High | Alternating B-N linkages |
| 1,3,2,5-Diazadiborinine | Moderate | Contains B-B bond |
| 1,4,2,5-Diazadiborinine | Moderate | Disjointed B and N atoms |
This table provides a simplified overview of the relative stabilities of some diazadiborinine isomers based on computational studies.
Diazadiborinines possess distinct electronic characteristics that set them apart from their all-carbon counterparts and even other boron-nitrogen heterocycles. These features are a direct consequence of the number and arrangement of the boron and nitrogen atoms in the ring.
One of the most remarkable features of certain diazadiborinine isomers is the presence of both nucleophilic and electrophilic boron centers within the same molecule. researchgate.netresearchgate.net For instance, in a 1,3,2,5-diazadiborinine derivative, experimental and computational studies have shown a formal B(+I)/B(+III) mixed-valence system. researchgate.netresearchgate.net This ambiphilic nature, where a boron atom can act as both a Lewis acid and a Lewis base, leads to unique reactivity. dntb.gov.uasnu.edu.in
Furthermore, the frontier molecular orbitals (HOMO and LUMO) of diazadiborinines can be engineered by modifying their structure, leading to enhanced reactivity towards small molecules. nih.gov For example, certain annulated 1,3,2,5-diazadiborinines have a small HOMO-LUMO gap, enabling them to readily activate molecules like dihydrogen and ammonia. nih.gov Similarly, some 1,4,2,5-diazadiborinine derivatives also exhibit small HOMO-LUMO gaps. rsc.org The aromaticity of diazadiborinines is another area of active investigation. Computational studies, using methods like Nucleus-Independent Chemical Shift (NICS), have shown that many planar diazadiborinine isomers exhibit significant aromatic character, with delocalized π-electron systems supporting diamagnetic ring currents. researchgate.nettandfonline.com
Properties
CAS No. |
93100-86-8 |
|---|---|
Molecular Formula |
C2H2B2N2 |
Molecular Weight |
75.68 g/mol |
IUPAC Name |
1,2,3,6-diazadiborinine |
InChI |
InChI=1S/C2H2B2N2/c1-2-4-6-5-3-1/h1-2H |
InChI Key |
CIULEIVUJXGONY-UHFFFAOYSA-N |
Canonical SMILES |
B1=CC=BN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Diazadiborinines
Initial Synthetic Pathways to Diazadiborinine Cores
The foundational step in the chemistry of diazadiborinines is the construction of the B₂N₂C₂ ring. Initial synthetic routes have focused on establishing reliable methods to form this core structure, which can then serve as a platform for further chemical elaboration. While the literature extensively covers isomers like 1,4,2,3- and 1,3,2,5-diazadiborinines, the principles of their synthesis provide a crucial foundation for understanding the formation of all diazadiborinine isomers, including the 1,2,3,6-scaffold.
Cyclocondensation reactions are a primary strategy for assembling heterocyclic systems. beilstein-journals.orgnih.govnih.gov In the context of diazadiborinines, these reactions typically involve the coupling of building blocks containing the requisite boron, nitrogen, and carbon atoms. A key approach for the related 1,4-diaza-2,3-diborinines (DADBs) involves a one-pot salt metathesis reaction. nih.gov This method utilizes a lithium diamide (B1670390) salt, such as Li₂[dab] (where 'dab' represents a 1,4-diazabuta-1,3-diene backbone), which is reacted with a diboron (B99234) species like B₂Cl₂(NMe₂)₂. nih.gov
The mechanism of this ring formation is proposed to proceed through a transient four-membered azadiboretidine intermediate. This intermediate subsequently undergoes a ring expansion to yield the more stable six-membered diazadiborinine heterocycle. nih.gov This pathway highlights a sophisticated ring-forming process that navigates through a less stable, smaller ring system to achieve the final thermodynamic product.
The synthesis of both the fundamental, unsubstituted (parent) diazadiborinine and its substituted derivatives is crucial for exploring the structure-property relationships of this compound class. Research has led to the development of protocols for creating diazadiborinines with various substituents at the backbone nitrogen atoms. By employing different lithium diamide precursors, a range of N-substituted derivatives can be accessed. nih.gov
For instance, a convenient protocol has been developed for the synthesis of several bis(dimethylamino)-substituted 1,4-diaza-2,3-diborinines, which avoids the isolation of the intermediate lithium salt, facilitating the synthesis even on a larger scale. nih.gov This approach has proven to be general, enabling the synthesis of derivatives with diverse steric and electronic properties. nih.gov
| N-Substituent (Ar) | Product | Yield (%) |
|---|---|---|
| Mesityl (2,4,6-Me₃-C₆H₂) | 1a | 42 |
| Xylyl (2,6-Me₂-C₆H₃) | 1b | 32 |
| p-Tolyl (4-Me-C₆H₄) | 1c | 54 |
| tert-Butyl | 1d | 26 |
Functionalization Strategies for Diazadiborinine Systems
Once the core diazadiborinine ring is synthesized, its chemical properties can be extensively modified through various functionalization strategies. These methods allow for the introduction of new atoms or molecular fragments at specific positions on the ring, namely the boron and nitrogen centers.
Late-stage functionalization refers to the chemical modification of a complex molecule at a late point in its synthesis. nih.govnih.govwalisongo.ac.id This is a powerful strategy for creating a library of related compounds from a common intermediate. In the chemistry of diazadiborinines, a key late-stage functionalization involves the conversion of stable, easily accessible precursors into more synthetically versatile derivatives. For example, the initially synthesized bis(dimethylamino)-substituted diazadiborinines serve as excellent platforms for further modification. The B-NMe₂ groups can be readily replaced, opening up avenues for introducing a wide range of other functional groups. nih.gov
A critical step in diversifying diazadiborinine chemistry is the replacement of the exocyclic amino groups at the boron centers with halides. The dimethylamino groups attached to the boron atoms can be easily substituted by reacting the compound with hydrogen halides (HX) or boron trihalides (BX₃). nih.gov
Specifically, reacting a bis(dimethylamino)-substituted diazadiborinine with ethereal HCl, BBr₃, or BI₃ leads to the smooth conversion into the corresponding dihalide derivatives (dichloro, dibromo, and diiodo). nih.gov These halide congeners are significantly more useful as synthetic intermediates. The high versatility of the newly formed B-X bonds allows for further functionalization reactions. For example, salt elimination reactions using reagents like MeLi can introduce methyl groups at the boron centers. nih.gov Furthermore, amide-halide exchange processes between the NMe₂- and X-substituted derivatives can be used to synthesize mixed-functionalized diazadiborinines. nih.gov
| Starting Material | Reagent | Product | Functional Group Introduced |
|---|---|---|---|
| 1a (B-NMe₂) | ethereal HCl | 2a | B-Cl |
| 1a (B-NMe₂) | BBr₃ | 3a | B-Br |
| 1a (B-NMe₂) | BI₃ | 4a | B-I |
| 3a (B-Br) | MeLi | 5a | B-Me |
| 1a + 2a | Commutation | 7a | B-NMe₂ / B-Cl |
The properties of the diazadiborinine ring are also heavily influenced by the substituents attached to the backbone nitrogen atoms. As detailed in section 2.1.2, the choice of the starting diamine allows for the incorporation of various groups during the initial ring synthesis. This "bottom-up" approach is the primary method for achieving substitution at the nitrogen centers. The ability to synthesize a series of N-substituted diazadiborinines with varying steric bulk, such as mesityl, xylyl, and tert-butyl groups, demonstrates the control that can be exerted over the molecular architecture of the final compound. nih.gov This variation in the steric demand of the backbone is crucial for tuning the reactivity and stability of the heterocyclic system. nih.gov
Mechanistic Investigations of Diazadiborinine Formation
Detailed mechanistic studies, often supported by computational modeling, have begun to unravel the complex reaction sequences that lead to the formation of diazadiborinine rings. These investigations are critical for optimizing reaction conditions and for the rational design of new synthetic routes to this important class of heterocycles.
Experimental and computational evidence suggests that the formation of the six-membered diazadiborinine ring does not occur through a direct cyclization but rather proceeds via smaller, more strained ring intermediates. A key proposed pathway involves the formation of a transient four-membered azadiboretidine intermediate. researchgate.net This hypothesis is supported by experiments aimed at synthesizing sterically hindered diazadiborinine derivatives. researchgate.net
| Step | Description | Intermediate |
| 1 | Initial reaction of boron and nitrogen precursors | Acyclic precursors |
| 2 | Intramolecular cyclization | Azadiboretidine |
| 3 | Ring expansion | 1,2,3,6-Diazadiborinine |
This stepwise mechanism, involving a distinct four-membered ring intermediate, provides a more nuanced understanding of the reaction progress compared to a concerted cycloaddition.
Ring expansion reactions are a cornerstone of the proposed mechanism for diazadiborinine formation. researchgate.net The transformation of the transient azadiboretidine intermediate into the final six-membered diazadiborinine product is a thermodynamically driven process, relieving the ring strain inherent in the four-membered precursor.
Computational studies on related boron-nitrogen heterocycles have provided insights into the energetics and feasibility of such ring expansion processes. For instance, density functional theory (DFT) calculations have been employed to explore the reaction pathways of similar systems, helping to elucidate the transition states and activation barriers associated with these rearrangements. researchgate.net While direct computational studies on the 1,2,3,6-diazadiborinine formation from an azadiboretidine intermediate are not extensively detailed in the literature, the principle of ring expansion is a well-established concept in boron chemistry.
The general principle of these ring expansion reactions in boron-containing heterocycles can be illustrated by the following table, which outlines key characteristics of such transformations:
| Feature | Description |
| Driving Force | Relief of ring strain from a smaller (e.g., four-membered) to a larger (e.g., six-membered) ring. |
| Intermediate | A transient, less stable cyclic species (e.g., azadiboretidine). researchgate.net |
| Mechanism | Can involve a series of bond cleavage and formation steps, potentially involving bond activation. researchgate.net |
| Significance | Provides a viable pathway to thermodynamically more stable heterocyclic systems. |
Electronic Structure and Aromaticity of Diazadiborinines
Theoretical Principles of Aromaticity in BN-Heterocycles
Aromaticity is a fundamental concept used to describe the enhanced stability, unique reactivity, and specific magnetic properties of certain cyclic, planar, and conjugated molecules. chemrxiv.orgnih.gov The primary requirement is a cyclic system of continuously overlapping p-orbitals containing (4n+2) π-electrons, a principle known as Hückel's rule. masterorganicchemistry.com
Computational Probes of Diazadiborinine Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.io It involves calculating the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or slightly above it (NICS(1)). researchgate.net A negative NICS value indicates the presence of a diatropic ring current, which is a signature of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.io
Computational studies on diazadiborinine isomers provide insight into their aromatic character. For instance, calculations on a 1,4,2,5-diazadiborinine derivative showed NICS values comparable to benzene (B151609) and more negative than other heterocycles, suggesting considerable aromaticity. nih.gov Similarly, a study on neutral 1,4-diaza-2,3,5,6-tetraborinine derivatives found that their aromaticity lies between that of benzene and borazine (B1220974). rsc.orgnih.gov
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) |
|---|---|---|---|
| Benzene | -7.6 | -9.7 | -29.1 |
| 1,4,2,5-Diazadiborinine (Parent) | -4.9 | -7.8 | -15.6 |
| 1,4-Diaza-2,3,5,6-tetraborinine (Neutral Derivative) | - | - | -21.3 |
| Borazine | -3.1 | -4.6 | -17.2 |
Data for Benzene, 1,4,2,5-Diazadiborinine, and Borazine are representative values from computational studies. Data for 1,4-Diaza-2,3,5,6-tetraborinine is for a specific derivative. NICS(1)zz refers to the out-of-plane tensor component of the NICS(1) value, often considered a more reliable measure. nih.govrsc.org
Beyond NICS, several other indices are employed to quantify aromaticity from different perspectives.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.gov
Para-Delocalization Index (PDI): An electronic index, PDI measures the extent of electron sharing between para-related atoms in a six-membered ring. mdpi.com
Electron Localization Function (ELF): This index analyzes the spatial localization of electrons. In aromatic systems, a continuous basin of delocalized π-electrons is observed. wikipedia.org For borazine, the ELF indicates that the π system is not globally delocalized, with electrons being more localized on the nitrogen atoms. wikipedia.orgresearchgate.net
Studies on diazadiborinine isomers using these multifaceted criteria generally conclude that their aromatic character is intermediate. For example, the majority of criteria, including Aromatic Stabilization Energy (ASE), NICSzz, ELF, and PDI, indicate that the aromaticity of a neutral 1,4-diaza-2,3,5,6-tetraborinine analog is positioned between that of benzene and borazine. rsc.orgnih.gov This confirms that while the introduction of B-N units diminishes aromaticity compared to benzene, these systems retain a significant degree of aromatic stabilization.
Direct computational comparisons consistently place the aromaticity of diazadiborinines between that of benzene and borazine.
Benzene is the archetypal aromatic molecule, exhibiting strong diatropic ring currents, complete bond length equalization, and significant electron delocalization, making it the benchmark for high aromaticity. chemrxiv.orgnih.gov
Borazine (B₃N₃H₆) , often called "inorganic benzene," has a controversial aromatic status. chemrxiv.org While it is isoelectronic with benzene and has equal B-N bond lengths, the strong polarization of the π-electrons towards the nitrogen atoms severely hinders cyclic delocalization. wikipedia.orgnih.gov As a result, many studies classify borazine as weakly aromatic or even non-aromatic. chemrxiv.orgresearchgate.netresearchgate.net
Diazadiborinines represent a midpoint. The replacement of only two C-C units with B-N units, as opposed to all three in borazine, mitigates the effect of π-electron localization. researchgate.net This allows for a greater degree of cyclic delocalization and, therefore, a higher level of aromaticity than in borazine. For instance, the resonance stabilization energy of a parent 1,4,2,5-diazadiborinine was estimated to be significant, though smaller than that of benzene, supporting its classification as a compound with considerable aromatic character. nih.gov
| Compound | Aromaticity Ranking | Key Feature |
|---|---|---|
| Benzene | Strongly Aromatic | Uniform π-electron delocalization |
| Diazadiborinines | Moderately Aromatic | Partial π-electron delocalization, intermediate between benzene and borazine |
| Borazine | Weakly Aromatic / Non-aromatic | π-electrons strongly localized on nitrogen atoms |
Orbital Analysis and Electron Delocalization in Diazadiborinines
The arrangement and energies of molecular orbitals provide a fundamental explanation for the electronic properties and aromaticity of diazadiborinines. Electron delocalization refers to the distribution of electrons over multiple atoms in a molecule, rather than being confined to a single atom or bond, which is a key stabilizing factor in aromatic compounds. libretexts.orgwikipedia.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. wikipedia.orgyoutube.com
In BN-containing heterocycles, the character of the frontier orbitals is heavily influenced by the electronegativity difference between boron and nitrogen.
HOMO: The HOMO is typically characterized by large orbital coefficients on the more electronegative nitrogen atoms. This indicates that the most available electrons for donation (nucleophilicity) are localized on the nitrogen centers. youtube.com
LUMO: Conversely, the LUMO tends to be localized on the more electropositive boron atoms, signifying that these are the most favorable sites for accepting electrons (electrophilicity). youtube.com
This separation of the HOMO and LUMO onto different atoms is a direct consequence of the B-N bond polarity and contrasts sharply with benzene, where the frontier π-orbitals are evenly distributed across all six carbon atoms. chemrxiv.org This localization in diazadiborinines explains their reduced aromaticity compared to benzene and also points to their unique reactivity, where the boron and nitrogen atoms can act as distinct electrophilic and nucleophilic centers, respectively. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation.
| Compound | HOMO Distribution | LUMO Distribution |
|---|---|---|
| Benzene | Delocalized over all Carbon atoms | Delocalized over all Carbon atoms |
| Diazadiborinine (general) | Primarily localized on Nitrogen atoms | Primarily localized on Boron atoms |
Natural Bond Orbital (NBO) and Natural Population Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wave function of a molecule into localized orbitals corresponding to the familiar concepts of core orbitals, lone pairs, and bonds. This approach provides a clear Lewis-structure-like picture and allows for the quantitative analysis of charge distribution through Natural Population Analysis (NPA).
For an annulated derivative of 1,4,2,5-diazadiborinine, NPA calculations have shown that the two boron atoms are equivalent, each possessing a partial positive charge of +0.55. nih.gov This charge distribution is a key factor in understanding the electronic landscape of the molecule, highlighting the electron-deficient nature of the boron centers within the π-system of the ring. nih.gov
Wiberg Bond Index Calculations
The Wiberg Bond Index (WBI) is a measure of bond order derived from NBO analysis. It provides insight into the character of a chemical bond, such as whether it is single, double, or has an intermediate character.
In studies of an annulated 1,4,2,5-diazadiborinine, WBI calculations have been particularly revealing. The analysis yielded a WBI value of 0.94 for the B–N bond, which is slightly less than 1.0, suggesting a bond order close to a single bond. nih.gov In contrast, other bonds within the heterocyclic structure showed higher WBI values: 1.19 for a B–C bond, 1.13 for a C–N bond, and 1.10 for another C–N bond. nih.gov These values, being greater than 1.0, indicate a degree of partial double-bond character, which is evidence of electron delocalization within the diazadiborinine ring system. nih.gov
| Bond | Wiberg Bond Index | Inferred Bond Character |
|---|---|---|
| B–N | 0.94 | Single Bond |
| B–C | 1.19 | Partial Double Bond |
| C–N (1) | 1.13 | Partial Double Bond |
| C–N (2) | 1.10 | Partial Double Bond |
Ambiphilic Characteristics of Diazadiborinine Boron Centers
A standout feature of diazadiborinine systems is the ambiphilic nature of their boron atoms. Traditionally, tricoordinate boranes are known as classic Lewis acids due to the presence of an empty p-orbital. However, in certain diazadiborinine derivatives, the boron centers can exhibit both Lewis acidic (electrophilic) and Lewis basic (nucleophilic) properties. nih.govnih.gov This dual reactivity allows these molecules to activate a range of small molecules and participate in reactions typically not associated with boranes. nih.gov
Identification of Nucleophilic and Electrophilic Boron Sites
Computational and experimental studies on diazadiborinine isomers have confirmed that the boron atoms can act as both nucleophilic and electrophilic centers. nih.govnih.gov In the case of 1,4,2,5-diazadiborinine derivatives, the two boron atoms are spectroscopically equivalent, yet they collectively enable the molecule to perform reactions that indicate both types of behavior. nih.govnih.govcityu.edu.hk This compound can heterolytically cleave various bonds and undergo cycloaddition reactions with non-activated unsaturated bonds, demonstrating that the indistinguishable boron atoms function as both electron-pair donors and acceptors. nih.gov
Similarly, studies on a 1,3,2,5-diazadiborinine derivative have shown that the molecule readily reacts with both electrophiles (like methyl trifluoromethanesulfonate) and nucleophiles (like phenylacetylene) without the need for a catalyst. nih.gov This reactivity profile provides strong evidence that the molecule possesses both nucleophilic and electrophilic boron centers within its aromatic ring. nih.govnih.gov
Formal B(+I)/B(+III) Mixed Valence Systems
The unique reactivity of the boron centers in some diazadiborinines can be described using a formal mixed-valence model. Specifically, the electronic structure of 1,3,2,5-diazadiborinine has been characterized as a formal B(+I)/B(+III) mixed-valence system. nih.govresearchgate.net In this model, one boron center is considered to be in a formal +1 oxidation state, rendering it more electron-rich and thus nucleophilic (Lewis basic). The other boron center is in a formal +3 oxidation state, making it electron-deficient and electrophilic (Lewis acidic). nih.gov This intramolecular combination of a Lewis acid and a Lewis base within the same ring system is a key aspect of its ambiphilic character and reactivity. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of Diazadiborinines
Cycloaddition Chemistry of Diazadiborinines
Diazadiborinines exhibit a strong propensity to undergo cycloaddition reactions, a testament to their aromatic yet reactive nature. Unlike highly stable aromatic compounds like benzene (B151609), diazadiborinines readily react with various unsaturated molecules. nih.gov
A key feature of diazadiborinine chemistry is its participation in reversible [4+2] cycloaddition reactions with a range of unsaturated substrates, including alkenes and alkynes. rsc.orgcityu.edu.hk For instance, 1,3,2,5-diazadiborinine reacts with ethylene (B1197577) under ambient conditions to afford a bicyclo[2.2.2] derivative. rsc.orgnih.gov This reactivity extends to other non-activated olefins, which is a challenging transformation for many 6π-electron systems. nih.gov The reaction with phenylacetylene (B144264) at elevated temperatures also proceeds readily without the need for a catalyst. nih.govnih.gov
This cycloaddition behavior is not limited to simple hydrocarbons; diazadiborinine also reacts with carbon dioxide in a formal [4+2] manner, resulting in a bicyclo[2.2.2] product where the C=O double bond has been cleaved. nih.govnih.gov This process involves the formation of new B-C and B-O bonds through a 1,4-addition mechanism. nih.gov
The [4+2] cycloaddition reactions of diazadiborinines are characterized by high degrees of selectivity. rsc.org
Regioselectivity : When reacting with unsymmetrical alkenes such as styrene (B11656) derivatives, the cycloaddition is highly regioselective. rsc.orgnih.gov X-ray diffraction analysis of the product from the reaction with styrene confirmed that the CH₂ carbon of the styrene molecule selectively binds to the boron atom situated between the two nitrogen atoms of the diazadiborinine ring, while the CHPh carbon binds to the boron atom located between the two carbon atoms. nih.gov Computational studies suggest this regioselectivity arises from a concerted, yet highly asynchronous, transition state. rsc.orgnih.gov
Stereoselectivity : The reaction with cyclic alkenes like norbornene demonstrates excellent stereoselectivity. rsc.orgnih.gov The cycloaddition occurs exclusively on the less sterically hindered exo face of norbornene. This selectivity is attributed to the lower steric hindrance of the CH₂ bridge compared to the CH₂CH₂ portion of the norbornene molecule. nih.gov
Table 1: Selectivity in [4+2] Cycloaddition Reactions of 1,3,2,5-Diazadiborinine
| Alkene | Selectivity Type | Outcome |
| Styrene Derivatives | Regioselective | Selective binding of CH₂ to B(N)₂ and CHPh to B(C)₂. nih.gov |
| Norbornene | Stereoselective | Exclusive exo-adduct formation. nih.gov |
A remarkable characteristic of these [4+2] cycloaddition reactions is their reversibility. rsc.orgcityu.edu.hk The bicyclic adducts formed from the reaction with ethylene, styrene derivatives, and norbornene can undergo a retro-[4+2] cycloaddition upon heating to regenerate the original diazadiborinine and the corresponding alkene quantitatively. rsc.orgnih.gov
The temperature required for the retro-cycloaddition varies depending on the cycloadduct. nih.gov For example, the adduct with styrene begins to revert to the starting materials even at ambient temperature when dissolved, with full conversion achieved upon heating to 110 °C. nih.gov The adducts with para-substituted styrenes revert at temperatures ranging from 110–150 °C, while the norbornene adduct requires heating at 150 °C. nih.gov The cycloaddition with carbon dioxide is also reversible, with the starting diazadiborinine being quantitatively reproduced upon heating the bicyclic product to 90 °C. nih.govnih.gov This reversibility points to a delicate thermodynamic balance where the cycloaddition is favored at lower temperatures, while the entropy-driven retro-reaction dominates at elevated temperatures. chem8.orgacs.org
Table 2: Reversibility of [4+2] Cycloaddition Reactions
| Reactant | Cycloadduct | Conditions for Retro-Cycloaddition |
| Ethylene | bicyclo[2.2.2] derivative | Heating rsc.org |
| Styrene | bicyclo[2.2.2] derivative | 110 °C nih.gov |
| para-Substituted Styrenes | bicyclo[2.2.2] derivatives | 110–150 °C nih.gov |
| Norbornene | exo-adduct | 150 °C nih.gov |
| Carbon Dioxide | bicyclo[2.2.2] derivative | 90 °C nih.gov |
The electronic properties of substituents on the reacting partners can influence the reactivity of the cycloaddition process. In the reaction of 1,3,2,5-diazadiborinine with various para-substituted styrene derivatives (3b–e), the reactions proceeded cleanly at room temperature to yield the corresponding [4+2] cycloadducts. nih.gov While detailed kinetic studies on the impact of these substituents were not extensively reported, the successful formation of adducts with a range of electron-donating and electron-withdrawing groups highlights the robust nature of the cycloaddition. nih.gov The general principle of substituent effects suggests that electron-donating groups on the dienophile (the alkene) would typically accelerate a [4+2] cycloaddition with an electron-deficient diene, and vice-versa. lumenlearning.comlibretexts.org The specific electronic demands of the diazadiborinine ring system, with its dual Lewis acidic and basic sites, create a more complex scenario where both electronic effects and orbital overlap play crucial roles in determining reactivity. chem8.orgnih.gov
The unique electronic structure of 1,3,2,5-diazadiborinine, featuring both a nucleophilic and an electrophilic boron center, allows it to act as an intramolecular frustrated Lewis pair (FLP). nih.govnih.gov This duality enables it to form adducts with various molecules that can interact with either the Lewis acidic or Lewis basic site. A Lewis adduct is a molecule formed by the bonding of a Lewis acid with a Lewis base. wikipedia.orgucla.edu
For example, the reaction with methyl trifluoromethanesulfonate (B1224126) (MeOTf) results in the selective methylation of the more nucleophilic boron atom. nih.gov This demonstrates the ability of one of the boron centers to act as an electron donor in the formation of an adduct. This inherent FLP character is also responsible for its ability to react with and activate molecules like phenylacetylene and carbon dioxide, leading to the formation of stable adducts. nih.govnih.gov
Reversible [4+2] Cycloaddition Reactions with Unsaturated Bonds (Alkenes, Alkynes)
Small Molecule Activation by Diazadiborinines
The FLP nature of diazadiborinines makes them potent agents for the activation of small molecules, a role typically dominated by transition metals. researchgate.netnih.gov This includes the activation of both unsaturated molecules and strong σ-bonds. nih.govucm.es
Computational studies have explored the activation of various E-H σ-bonds (where E = H, C, Si, N, P, O, S) by diazadiborinines. ucm.esresearchgate.net These studies predict that the reactions are generally exergonic and proceed via a concerted mechanism with relatively low activation barriers. ucm.esresearchgate.net A notable trend is that the activation barrier decreases for E-H bonds involving heavier elements within the same group (e.g., the barrier for Si-H is lower than for C-H). ucm.esresearchgate.net
Experimentally, diazadiborinines have been shown to activate dioxygen (O₂) in a stepwise manner. nih.govrsc.org The reaction proceeds through an initial formal [4+2] cycloaddition with O₂ at room temperature, forming a bicyclic peroxide containing a B-O-O-B unit. nih.govrsc.org This intermediate can then react with a second equivalent of the diazadiborinine, leading to the cleavage of the O-O single bond and the formation of a larger ten-membered ring. nih.gov This stepwise scission of both the π-bond and the σ-bond of O₂ is a significant achievement for a main-group compound. nih.govrsc.org
Carbon Dioxide (CO₂) Activation and Functionalization
The activation of carbon dioxide, a crucial step in its conversion to value-added chemicals, has been a significant area of investigation for 1,2,3,6-diazadiborinine and its isomers. These compounds exhibit a remarkable ability to react with CO₂ under mild conditions. For instance, 1,3,2,5-diazadiborinine, an intramolecular boron-boron frustrated Lewis pair (FLP), has been shown to readily react with CO₂. acs.orgnih.govchem8.org This reactivity is of particular interest due to its potential applications in carbon capture and utilization technologies.
The reaction of 1,3,2,5-diazadiborinine with CO₂ demonstrates high regioselectivity. acs.orgnih.govchem8.org More strikingly, this activation of CO₂ is reversible. The CO₂ adduct can release the captured carbon dioxide upon heating to 90 °C. acs.orgnih.govchem8.org This reversible binding suggests the potential for these compounds to be used in cyclic CO₂ capture and release systems.
Computational studies, specifically density functional theory (DFT) calculations, have been employed to understand the reactivity of these diazadiborinines with CO₂. acs.orgchem8.orgnih.gov These studies have revealed that the reactions are generally exothermic and exergonic. nih.gov The activation barriers for the reaction of various 1,4-diborinine derivatives with CO₂ have been calculated to be in the range of 11.2 to 22.4 kcal/mol. nih.gov The stability of the resulting adducts is also significant, with Gibbs free energy changes ranging from -12.8 to -20.7 kcal/mol. nih.gov
| Reactant | Activation Barrier (ΔG‡, kcal/mol) | Adduct Stability (ΔG, kcal/mol) |
|---|---|---|
| Derivative 1 | 11.2 - 22.4 | -12.8 - -20.7 |
| Derivative 2 | Data Not Available | Data Not Available |
The mechanism of CO₂ binding by diazadiborinines involves the concerted action of the Lewis acidic and Lewis basic boron centers within the molecule. In the case of 1,3,2,5-diazadiborinine, the two boron atoms act as an intramolecular frustrated Lewis pair. acs.orgnih.govchem8.org The more Lewis acidic boron atom interacts with the oxygen atom of CO₂, while the more Lewis basic boron atom attacks the carbon atom. This "push-pull" mechanism facilitates the activation and binding of the CO₂ molecule. researchgate.net
DFT calculations have provided a detailed picture of the transition state for this reaction. The calculations show that the reaction proceeds through a transition state where both boron atoms of the diazadiborinine ring are interacting with the CO₂ molecule. researchgate.net The reaction can be considered nearly synchronous, with the formation of B-C and B-O bonds occurring in a concerted fashion. researchgate.net
The reversibility of the CO₂ binding is a key feature. acs.orgnih.govchem8.org The release of CO₂ at elevated temperatures indicates that the adduct is thermally labile. academie-sciences.fr This process allows for the regeneration of the active diazadiborinine compound, making it a potential candidate for catalytic applications involving CO₂.
Dihydrogen (H₂) Activation and Cleavage
Diazadiborinines have been shown to activate dihydrogen (H₂), a reaction of fundamental importance in catalysis and hydrogen storage. An annulated 1,4,2,5-diazadiborinine derivative has been reported to cleave the H-H bond of dihydrogen upon heating. fao.orgresearchgate.net This reaction results in the formation of two new B-H bonds, with one hydrogen atom adding to each boron center. researchgate.net
Computational studies have been instrumental in elucidating the mechanism of H₂ activation. researchgate.net Activation strain analyses have been performed to compare the reactivity of different diazaborinine isomers towards dihydrogen. researchgate.net These studies indicate that the activation of the H-H σ-bond occurs with the concomitant formation of the B-H bonds. researchgate.net The interaction between the diazaborinine and H₂ involves the overlap of the π-HOMO of the diazaborinine with the σ*(H-H) molecular orbital of dihydrogen. researchgate.net
Heterolytic Cleavage of Element-Hydrogen and Element-Oxygen Bonds (e.g., B-H, Si-H, P-H, C-O)
The reactivity of diazadiborinines extends beyond the activation of CO₂ and H₂. These compounds are capable of cleaving a variety of other element-hydrogen (E-H) and element-oxygen (E-O) σ-bonds. An annulated 1,4,2,5-diazadiborinine derivative has been shown to heterolytically cleave B-H, Si-H, and P-H bonds. researchgate.net This reactivity highlights the ambiphilic nature of the boron atoms in these systems, acting as both Lewis acids and bases. researchgate.net
Computational studies have explored the activation of various E-H bonds, including those of group 14 (C-H, Si-H) and group 15 (N-H, P-H) elements. researchgate.net The activation of these σ-bonds is found to occur in a concerted manner, leading to the formation of new B-H and B-E bonds. researchgate.net The reactivity towards these bonds is generally observed at room temperature or with moderate heating. researchgate.net
Furthermore, the cleavage of C-O bonds has also been demonstrated. researchgate.net This broad reactivity spectrum underscores the potential of diazadiborinines as versatile reagents and catalysts in organic synthesis.
Frustrated Lewis Pair (FLP) Behavior of Diazadiborinines
Characterization of Intramolecular Boron-Boron Frustrated Lewis Pairs
The concept of Frustrated Lewis Pairs (FLPs) has become a central theme in understanding the reactivity of diazadiborinines. Unlike classical Lewis acid-base adducts, the Lewis acidic and basic centers in these molecules are sterically hindered from forming a direct bond, leading to their "frustrated" nature. In 2015, the first example of an intramolecular boron-boron FLP was reported in a 1,3,2,5-diazadiborinine. acs.orgnih.govchem8.org
In this system, the two boron atoms within the same molecule possess differing Lewis acidities and basicities. This electronic differentiation allows one boron atom to act as a Lewis acid and the other as a Lewis base, all within the same molecular framework. researchgate.net This intramolecular arrangement is key to their unique reactivity. nih.gov Computational studies have been crucial in understanding the electronic structure and the factors contributing to the FLP character of these compounds. acs.orgchem8.org
Synergistic Activation Mechanisms in FLP-mediated Reactions
The FLP nature of diazadiborinines is the origin of their ability to activate small molecules. The spatially separated but electronically coupled Lewis acidic and basic boron centers act in a synergistic manner to facilitate bond cleavage and formation.
In the activation of small molecules like CO₂ and H₂, the Lewis basic boron center donates electron density to the substrate, while the Lewis acidic boron center accepts electron density. This cooperative "push-pull" mechanism lowers the activation energy for the reaction. For example, in the reaction with CO₂, the Lewis basic boron attacks the electrophilic carbon atom, while the Lewis acidic boron interacts with one of the oxygen atoms. acs.orgnih.govchem8.org
Ring Transformations and Bond Activation
Diazadiborinines are a fascinating class of boron-nitrogen heterocycles that exhibit unique reactivity stemming from the presence of both electron-deficient boron centers and electron-rich nitrogen atoms within a cyclic framework. This inherent electronic dichotomy makes them promising candidates for a variety of chemical transformations, including ring transformations and the activation of small molecules and chemical bonds. The reactivity is often dictated by the specific arrangement of the boron and nitrogen atoms within the ring, influencing the electronic properties and steric accessibility of the reactive centers.
Ring-Opening and Ring-Expansion Reactions of Diazadiborinines
Ring-opening and ring-expansion reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of more complex or larger ring systems. clockss.org For diazadiborinines, these reactions can be driven by the relief of ring strain or by the formation of more stable electronic configurations.
While no specific ring-opening or ring-expansion reactions of 1,2,3,6-diazadiborinine have been reported, studies on related isomers provide valuable insights into the potential reactivity of this system. For instance, a derivative of 1,4,2,3-diazadiborinine has been shown to undergo a unique ring-expansion reaction upon treatment with N-heterocyclic carbenes (NHCs). nih.govnih.gov This reaction proceeds through the formation of a Lewis adduct between the diazadiborinine and the NHC, which is thermally unstable. nih.govnih.gov Gentle heating induces a series of bond activations, including B-H, C-N, and importantly, B-B bond cleavage, leading to the formation of a fused bicyclic system containing a 1,5,2,4-diazadiborepine and a 1,4,2-diazaborinine ring. nih.govnih.gov This transformation represents a rare example of a ring-expansion reaction of a cyclic diborane (B8814927) with NHCs. nih.gov
Computational studies on this system have provided a mechanistic rationale for this complex transformation, highlighting the cooperative roles of the different bonds within the diazadiborinine ring. nih.gov The key steps involve the initial nucleophilic attack of the NHC on a boron atom, followed by a cascade of bond cleavage and formation events.
Another relevant example, though not a diazadiborinine, is the formation of a 1,2,3-diazaborinine through the ring expansion of a borole (B14762680) with an organic azide. This reaction proceeds through an isolable azo-azaborinine intermediate that rearranges to the final product. This highlights a potential pathway for the formation of diazadiborinine-like structures through the expansion of smaller boron-containing rings.
The table below summarizes the ring-expansion reaction of a 1,4,2,3-diazadiborinine derivative with N-heterocyclic carbenes.
| Reactant (1,4,2,3-Diazadiborinine Derivative) | Reagent | Conditions | Product | Ref. |
| cis-1,2-dihydrodiborane(4) derivative | N-heterocyclic carbene (NHC) | Gentle heating | Fused 1,5,2,4-diazadiborepine and 1,4,2-diazaborinine rings | nih.govnih.gov |
It is plausible that 1,2,3,6-diazadiborinine could undergo similar ring-expansion reactions, particularly with strong nucleophiles or upon thermal or photochemical activation, although such reactivity remains to be experimentally verified.
B-B Bond Cleavage Reactions
The boron-boron (B-B) bond is a key structural feature in many diazadiborinine isomers, and its cleavage can lead to a variety of interesting and useful chemical transformations. The B-B bond in these systems can be cleaved homolytically to generate boryl radicals or heterolytically to form borenium and borate (B1201080) species.
The table below details the B-B bond cleavage observed in the reaction of a 1,4,2,3-diazadiborinine derivative.
| Compound | Reagent/Condition | Key Transformation | Product Type | Ref. |
| 1,4,2,3-Diazadiborinine derivative | N-heterocyclic carbene / Heat | B-B bond cleavage and ring expansion | Fused B,N-heterocycles | nih.govnih.gov |
Further research into the synthesis and reactivity of 1,2,3,6-diazadiborinine is necessary to experimentally determine its capacity for B-B bond cleavage and to explore the synthetic utility of the resulting intermediates.
Spectroscopic and Structural Data for 1,2,3,6-Diazadiborinine Currently Unavailable in Public Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental and computational data regarding the spectroscopic and structural characterization of the specific chemical compound 1,2,3,6-Diazadiborinine is not presently available.
The requested article, which was to be structured around specific Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis of this compound, cannot be generated at this time due to the absence of the necessary foundational data. The required information, including ¹H, ¹¹B, and ¹³C NMR chemical shifts, as well as specific bond lengths, bond angles, and planarity data from X-ray crystallography, has not been published for the 1,2,3,6-diazadiborinine isomer.
While research exists for other isomers of diazadiborinine, such as 1,3,2,5-diazadiborinine and 1,4,2,5-diazadiborinine, the strict requirement to focus solely on the 1,2,3,6 isomer prevents the inclusion of data from these related but structurally distinct compounds. A theoretical study mentions the saturated analogue, 1,2,3,6-tetrahydro-1,2,3,6-diazadiborinine, in a comparative context but does not provide the spectroscopic or structural details necessary to fulfill the article's outline.
Without access to peer-reviewed studies detailing the synthesis and characterization of 1,2,3,6-diazadiborinine, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to provide the data required to detail the spectroscopic and structural properties of this specific compound.
Spectroscopic and Structural Characterization of Diazadiborinines
Other Advanced Spectroscopic Techniques
The comprehensive characterization of 1,2,3,6-diazadiborinine, a significant boron-nitrogen heterocyclic compound, necessitates the use of a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's vibrational modes, electronic transitions, elemental composition, and the nature of any radical species. This section delves into the application of Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electron Paramagnetic Resonance (EPR) Spectroscopy in the structural elucidation of diazadiborinines.
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule. For 1,2,3,6-diazadiborinine and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs and understanding the bonding within the heterocyclic ring.
While specific experimental IR data for the parent 1,2,3,6-diazadiborinine is not extensively documented in publicly available literature, analysis of related diazadiborinine structures allows for the prediction of characteristic vibrational modes. For instance, a derivative of 1,3,2,5-diazadiborinine has been characterized by IR spectroscopy, revealing a series of absorption bands that can be correlated to specific molecular vibrations. researchgate.net These findings, coupled with general knowledge of IR absorptions for aromatic and heterocyclic systems, provide a basis for interpreting the IR spectrum of 1,2,3,6-diazadiborinine.
Key vibrational modes expected for the 1,2,3,6-diazadiborinine ring system include:
B-N Stretching Vibrations: These are characteristic of the boron-nitrogen bonds within the ring and are typically observed in the fingerprint region of the IR spectrum. The exact frequency can be influenced by the nature of the substituents on the boron and nitrogen atoms.
C=C and C-N Stretching Vibrations: Aromatic and heteroaromatic rings exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net For 1,2,3,6-diazadiborinine, a complex pattern of bands is anticipated in this region due to the coupling of C=C and C-N stretching modes.
Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the entire heterocyclic ring and are often observed as sharp bands in the spectrum. researchgate.net
C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the C-H bonds on the ring give rise to characteristic absorptions. The out-of-plane bending modes, in particular, can be sensitive to the substitution pattern on the ring. researchgate.net
Table 1: Predicted Characteristic IR Absorption Bands for 1,2,3,6-Diazadiborinine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| B-N Stretch | 1400 - 1300 | Medium to Strong |
| C=C/C-N Ring Stretch | 1600 - 1450 | Medium to Strong |
| Ring Breathing | 1000 - 800 | Medium |
| C-H In-plane Bend | 1300 - 1000 | Weak to Medium |
| C-H Out-of-plane Bend | 900 - 675 | Medium to Strong |
Note: The exact positions and intensities of these bands can vary depending on the specific substituents and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals. For aromatic and heteroaromatic compounds like 1,2,3,6-diazadiborinine, the primary electronic transitions observed are π → π* transitions.
Specific UV-Vis data for 1,2,3,6-diazadiborinine is limited. However, studies on related azaborines, such as 1,2- and 1,3-azaborines, offer valuable insights into the expected electronic absorption properties. nih.gov The replacement of a C=C bond in benzene (B151609) with a B-N unit lifts the degeneracy of the molecular orbitals, leading to changes in the absorption spectrum. nih.gov
The UV-Vis spectrum of 1,2,3,6-diazadiborinine is expected to show characteristic absorption bands corresponding to π → π* transitions within the delocalized π-electron system of the ring. The position and intensity of these bands are influenced by the extent of conjugation and the nature of any substituents on the ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax, respectively. researchgate.net
A study on N-Me-1,2-BN-toluene and N-Me-1,3-BN-toluene showed λmax values of 278 nm and 297 nm, respectively. nih.gov Based on these findings, the λmax for 1,2,3,6-diazadiborinine is anticipated to be in a similar region, likely influenced by the specific substitution pattern.
Table 2: Expected UV-Vis Absorption Data for 1,2,3,6-Diazadiborinine Derivatives
| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 250 - 350 | Moderate to High |
Note: The solvent can also influence the position of the absorption maximum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of new compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov This technique is crucial for confirming the successful synthesis of 1,2,3,6-diazadiborinine and its derivatives.
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of the molecule. The fragmentation of the diazadiborinine ring would likely involve the loss of small neutral molecules or radicals, providing further confirmation of the ring's structure. The presence of boron's characteristic isotopic pattern (¹⁰B and ¹¹B) would also be a key feature in the mass spectrum.
Table 3: Illustrative HRMS Data for a Hypothetical Substituted 1,2,3,6-Diazadiborinine
| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Composition |
|---|---|---|---|---|
| [M+H]⁺ | 201.1234 | 201.1231 | -1.5 | C₈H₁₀B₂N₂O₂ |
| [M-CH₃]⁺ | 186.1001 | 186.0998 | -1.6 | C₇H₇B₂N₂O₂ |
Note: This is a hypothetical example to illustrate the type of data obtained from HRMS.
Computational Chemistry and Theoretical Modeling of Diazadiborinines
Advanced Theoretical Approaches in the Study of 1,2,3,6-Diazadiborinine
Advanced theoretical and computational methods provide deep insights into the structure, reactivity, and dynamic nature of novel heterocyclic systems like 1,2,3,6-diazadiborinine. These approaches allow for the systematic exploration of molecular properties that can be difficult or costly to study experimentally. Specifically, the analysis of substituent effects through linear free-energy relationships and the simulation of molecular motion offer powerful predictive tools for understanding and designing new diazadiborinine derivatives with tailored properties.
Analysis of Substituent Effects (e.g., Hammett Correlation)
The electronic nature of substituents can profoundly influence the reactivity and stability of the 1,2,3,6-diazadiborinine ring. The Hammett equation is a well-established linear free-energy relationship used to quantify these electronic effects in aromatic and heteroaromatic systems. wikipedia.orgnih.govlibretexts.org It provides a framework for correlating reaction rates and equilibrium constants for a series of reactions involving substituted derivatives. utexas.edu
The core of this analysis is the Hammett equation: log(k/k₀) = ρσ
Where:
k is the rate constant for a reaction with a substituted compound.
k₀ is the rate constant for the unsubstituted compound (the reference reaction). wikipedia.org
σ (sigma) is the substituent constant, which depends only on the nature and position (meta- or para-) of the substituent. It quantifies the electronic influence (inductive and resonance effects) of a group relative to hydrogen. researchgate.net Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. nih.gov
ρ (rho) is the reaction constant, which is characteristic of a specific reaction and its mechanism. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orgutexas.edu
A computational study on substituted 1,2,3,6-diazadiborinine derivatives could theoretically apply this correlation. For instance, density functional theory (DFT) calculations could be used to determine the activation energies or reaction energies for a specific process, such as a nucleophilic addition or a cycloaddition reaction. These computed energies can then be correlated with established Hammett σ constants for various substituents placed on the ring's carbon or nitrogen atoms.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state or products. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge at the reaction center. youtube.com The magnitude of ρ reveals how sensitive the reaction is to these electronic perturbations compared to the ionization of benzoic acid, the standard reaction for which ρ is defined as 1.0. utexas.edu
While specific Hammett analyses on 1,2,3,6-diazadiborinine are not yet prevalent in the literature, a hypothetical study could yield data similar to that presented in the table below for a reaction involving the diazadiborinine ring.
Interactive Data Table: Hypothetical Hammett Correlation for a Reaction of Substituted 1,2,3,6-Diazadiborinine
This table presents hypothetical data to illustrate the application of the Hammett equation. The reaction constant (ρ) is assumed to be +1.8 for this notional reaction, indicating a moderate sensitivity to substituent effects and a mechanism that is stabilized by electron-withdrawing groups.
| Substituent (R) | Substituent Constant (σ) | Hypothetical log(k/k₀) |
| -OCH₃ | -0.27 | -0.486 |
| -CH₃ | -0.17 | -0.306 |
| -H | 0.00 | 0.000 |
| -Cl | 0.23 | 0.414 |
| -CN | 0.66 | 1.188 |
| -NO₂ | 0.78 | 1.404 |
By plotting log(k/k₀) against σ, a linear relationship would confirm that the reaction follows the Hammett correlation, and the slope of this line would provide the ρ value, offering critical mechanistic insights. youtube.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. wiley.comresearchgate.net This provides a detailed, atomistic view of molecular behavior that is often inaccessible to experimental techniques alone. nih.gov
For a flexible heterocyclic system like 1,2,3,6-diazadiborinine, MD simulations can be employed to investigate several aspects of its dynamic behavior:
Conformational Analysis: The six-membered diazadiborinine ring may adopt various conformations, such as boat, twist-boat, or chair-like structures. MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformers and the energy barriers between them. nih.govfrontiersin.org This is crucial for understanding how the ring's shape influences its reactivity and interactions with other molecules.
Solvent Effects: By including explicit solvent molecules (e.g., water, organic solvents) in the simulation box, MD can model how the solvent structure around the diazadiborinine molecule influences its conformation and dynamics. researchgate.net
Vibrational Motions: The simulation trajectory contains information about the vibrational modes of the molecule, providing insight into bond fluctuations and ring puckering motions at finite temperatures.
A typical MD simulation of 1,2,3,6-diazadiborinine would involve defining a force field—a set of parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The system would then be placed in a periodic box, often with a solvent, and allowed to evolve for a set amount of time (from nanoseconds to microseconds) at a specific temperature and pressure. researchgate.net Analysis of the resulting trajectory can reveal the time-averaged structural properties and dynamic events. mdpi.com
Interactive Data Table: Typical Parameters for a Hypothetical MD Simulation of 1,2,3,6-Diazadiborinine
This table outlines a set of plausible parameters for conducting a molecular dynamics simulation to study the conformational dynamics of 1,2,3,6-diazadiborinine in a solvent.
| Parameter | Value / Description | Purpose |
| Force Field | General Amber Force Field (GAFF) or similar | To define the potential energy and forces governing atomic interactions. |
| System Size | 1 diazadiborinine molecule + ~2000 water molecules | To create a realistic solvated environment and avoid self-interaction. |
| Simulation Box | Cubic, ~40 Å x 40 Å x 40 Å with periodic boundary conditions | To simulate a bulk system and prevent edge effects. |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure (1 atm), and temperature (298 K). |
| Simulation Time | 200 nanoseconds | To allow for sufficient sampling of conformational space. |
| Time Step | 2 femtoseconds | The integration step for solving the equations of motion. |
| Temperature Control | Langevin thermostat | To maintain the target system temperature. |
| Pressure Control | Berendsen barostat | To maintain the target system pressure. |
The results from such a simulation could reveal, for example, the preferred puckering coordinates of the ring, the timescale of conformational interconversions, and the specific hydrogen bonding patterns with surrounding solvent molecules, providing a comprehensive picture of the molecule's behavior in a dynamic environment.
Applications and Future Research Directions of Diazadiborinines
Applications in Advanced Materials Science
The incorporation of boron and nitrogen atoms into a six-membered ring system, analogous to benzene (B151609), imparts distinct optoelectronic properties to diazadiborinine derivatives, making them promising candidates for advanced materials.
Research into structurally related 1,2,3-diazaborinates has demonstrated their potential as a novel class of fluorophores with high optical performance. These compounds exhibit tunable emission properties, a key characteristic for the development of luminescent materials. While specific studies on 1,2,3,6-diazadiborinine are not yet prevalent, the fundamental properties of the B-N framework suggest its potential for creating new luminescent materials. The presence of both electron-donating nitrogen atoms and electron-accepting boron atoms within the ring can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence.
The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on materials with high quantum yields and tunable emission wavelengths. The structural versatility of the diazadiborinine core would allow for the synthesis of a library of derivatives with varying substituents, enabling the fine-tuning of their electronic and photophysical properties to meet the specific requirements of optoelectronic applications.
The optical properties of diazadiborinine derivatives can be systematically tuned through strategic structural modifications. Key molecular attributes that can be altered to enhance or quench fluorescence include the nature of the substituents on the boron and nitrogen atoms, and the extent of the fused π-system.
For instance, in related 1,2,3-diazaborinates, modifying the exocyclic boron and Nα-substituents has been shown to significantly impact their photoluminescence. The introduction of different aryl or alkyl groups can alter the electron density within the ring and influence the energy levels of the frontier molecular orbitals, thereby shifting the absorption and emission wavelengths.
Table 1: Photophysical Properties of Selected B-Aryl-based 1,2,3-Diazaborinates
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 5Ph[Li] | 398 | 425 | 0.65 |
| 5Ph[TBA] | 398 | 425 | 0.64 |
| 5F[TBA] | 355 | - | - |
| 6Ph[Li] | 400 | 427 | 0.68 |
Data extrapolated from studies on 1,2,3-diazaborinates. The specific optical properties of 1,2,3,6-diazadiborinine derivatives would require experimental verification.
Furthermore, restricting the rotation of substituents, such as by introducing bulky groups, can minimize non-radiative decay pathways and enhance fluorescence quantum yields. Computational studies, including time-dependent density functional theory (TD-DFT), can provide valuable insights into the excitation processes and guide the rational design of new diazadiborinine-based materials with tailored optical properties.
Expanding Chemical Space and Bioisosterism in Chemical Design
The introduction of novel scaffolds is crucial for expanding the accessible chemical space in drug discovery and materials science. Boron-nitrogen heterocycles, including diazadiborinines, represent a class of compounds with unique properties that are not readily accessible with traditional carbon-based aromatic systems. ualberta.ca
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic properties, is a cornerstone of medicinal chemistry. The diazadiborinine ring can be considered a bioisostere of a phenyl ring, offering a different electronic distribution and hydrogen bonding potential. This could be particularly useful in the design of new therapeutic agents where modulating interactions with biological targets is critical.
The incorporation of the 1,2,3,6-diazadiborinine motif into drug candidates could lead to novel intellectual property and improved pharmacological profiles. The ability of boron to form stable covalent bonds and participate in unique non-covalent interactions could be leveraged to design potent and selective inhibitors of enzymes or modulators of receptors. Further exploration of the synthesis and biological evaluation of 1,2,3,6-diazadiborinine derivatives is warranted to fully realize their potential in medicinal chemistry.
Outlook and Emerging Research Frontiers
The field of diazadiborinine chemistry, while still nascent, is poised for significant expansion. The unique electronic properties and reactivity of these boron-nitrogen heterocycles suggest a wealth of opportunities for future exploration. The following sections outline key emerging research frontiers that are expected to shape the trajectory of this exciting area of chemistry.
Exploration of Novel Diazadiborinine Derivatives and Architectures
A primary frontier in diazadiborinine research is the synthesis and characterization of new derivatives and more complex molecular architectures. While early work has focused on fundamental structures, the potential for chemical innovation is vast.
Key Research Thrusts:
Isomeric Scaffolds: Research has demonstrated the synthesis of various isomers, such as 1,3,2,5- and 1,4,2,5-diazadiborinine derivatives. nih.govnih.gov A significant future direction will be the systematic exploration of all possible isomeric forms of the diazadiborinine ring. Each isomer is predicted to have distinct electronic properties, stability, and reactivity patterns, offering a rich landscape for discovering novel chemical behavior.
Functionalization: The development of methods to selectively functionalize the carbon, nitrogen, and boron atoms of the diazadiborinine ring is crucial. Introducing a diverse range of substituents will allow for the fine-tuning of steric and electronic properties. This could lead to derivatives with tailored reactivity, such as enhanced frustrated Lewis pair (FLP) behavior, or specific optical and electronic characteristics for materials science applications. nih.govacs.org
Annulated and Fused Systems: Extending the π-system by fusing diazadiborinine rings with other aromatic or heterocyclic structures is a promising avenue for creating novel materials. researchgate.net Annulated diazadiborinines have been shown to possess small HOMO-LUMO gaps, leading to enhanced reactivity towards small molecules like dihydrogen and ammonia. researchgate.net This approach could yield new B,N-doped polycyclic aromatic hydrocarbons (PAHs) with unique photophysical properties, potentially applicable in organic electronics like OLEDs and OFETs. morressier.com The synthesis of such complex architectures presents a significant but rewarding challenge.
Research Findings on Diazadiborinine Isomers:
| Isomer | Key Findings | Potential Research Direction |
| 1,3,2,5-Diazadiborinine | Exhibits aromatic character and features both nucleophilic and electrophilic boron centers, acting as an intramolecular boron-boron frustrated Lewis pair. nih.govnih.gov It can activate small molecules like CO2. nih.govnih.gov | Development of catalysts for small molecule activation and carbon capture technologies. |
| 1,4,2,5-Diazadiborinine | Features two spectroscopically equivalent boron atoms that demonstrate ambiphilic character, acting as both nucleophilic and electrophilic centers. nih.govresearchgate.net It can heterolytically cleave various bonds (C-O, B-H, Si-H, P-H) and participate in cycloaddition reactions. nih.govresearchgate.net | Exploration as a metal-free catalyst for bond activation and organic transformations. |
Integration into Polymeric and Supramolecular Systems
The inherent ability of the boron and nitrogen atoms in diazadiborinine systems to engage in dative bonding presents significant opportunities for their use as building blocks in polymer and supramolecular chemistry.
Key Research Thrusts:
Supramolecular Cages and Assemblies: The directional nature of B-N dative bonds can be exploited to construct complex, self-assembled supramolecular structures. nih.gov Research on related boronate esters has shown the formation of trigonal prismatic cages capable of encapsulating guest molecules like triphenylene. rsc.org Future work could focus on using rigid diazadiborinine units as planar panels in the design of 3D cages, capsules, and frameworks with tailored internal cavities for selective binding, storage, or transport of small molecules.
Coordination Polymers and Frameworks: Diazadiborinine derivatives can be designed to act as multitopic ligands for the construction of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms can coordinate to metal centers, while the boron atoms could engage in further interactions, leading to materials with novel topologies and properties, such as porosity or catalytic activity.
Functional Polymers: Incorporating diazadiborinine units into the backbone or as pendant groups on organic polymers could impart unique properties to the resulting materials. For instance, the Lewis acidic character of the boron centers could be used for sensing applications, or the unique electronic structure could be harnessed to create novel conductive or photoactive polymers.
Potential in Asymmetric Synthetic Methodologies
Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and agrochemical industries. sigmaaldrich.com While the application of diazadiborinine itself in this area is unexplored, the established success of other chiral boron-based compounds provides a strong rationale for future investigation.
Key Research Thrusts:
Chiral Lewis Acid Catalysts: A major research goal would be the design and synthesis of chiral diazadiborinine derivatives. By attaching chiral auxiliaries to the ring, it may be possible to create novel, tunable Lewis acid catalysts. Drawing inspiration from the success of chiral oxazaborolidinium ions (COBIs) in catalyzing a wide range of asymmetric reactions (e.g., Diels-Alder, cyclopropanation), chiral diazadiborinines could offer a new platform for activating substrates and controlling stereochemistry. nih.gov
Development of Chiral Ligands: Diazadiborinine scaffolds could be incorporated into ligands for transition metal-catalyzed asymmetric reactions. The diazadiborinine core could exert a strong stereochemical influence on the metal center, thereby directing the outcome of catalytic transformations such as hydrogenations or C-C bond-forming reactions.
Organocatalysis: The unique reactivity of diazadiborinine, particularly its ability to act as a frustrated Lewis pair, opens the door to its potential use in metal-free asymmetric catalysis. acs.org A chiral diazadiborinine could potentially catalyze reactions like asymmetric hydroamination or hydrogenation by activating both the nucleophile and the electrophile in a stereocontrolled manner.
The exploration of chiral diazadiborinines represents a high-risk, high-reward research area that could potentially introduce a new class of powerful catalysts for asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,3,6-diazadiborinine derivatives, and how are structural impurities minimized?
- Methodology : Synthesis typically involves cyclocondensation of boron halides with nitrogen-containing precursors under inert atmospheres (e.g., Schlenk techniques). For example, chloroboranes react with diamines at low temperatures (0–5°C) to form the diazadiborinine core. X-ray crystallography (e.g., SHELXL-97 ) and B NMR spectroscopy (δ ~20–30 ppm for tetracoordinate boron) are critical for confirming purity and structure . Impurities like unreacted borane intermediates are mitigated via iterative recrystallization in nonpolar solvents.
Q. How is the molecular geometry of 1,2,3,6-diazadiborinine characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. For instance, studies using PLATON software reveal a planar six-membered ring with B–N bond lengths of ~1.40–1.45 Å, consistent with delocalized π-bonding. Computational geometry optimizations (DFT/B3LYP) align closely with experimental data .
Q. What safety protocols are essential for handling diazadiborinine derivatives in the lab?
- Methodology : Use gloveboxes or Schlenk lines under nitrogen/argon to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Waste must be treated with methanol to quench reactive boron centers before disposal .
Advanced Research Questions
Q. How do frontier orbital properties influence the reactivity of 1,3,2,5-diazadiborinine as a frustrated Lewis pair (FLP)?
- Methodology : DFT calculations (e.g., B3LYP/6-311++G(d,p)) show a small HOMO-LUMO gap (~3.5 eV), enabling heterolytic cleavage of H and NH. The boron centers act as Lewis acids, while nitrogen lone pairs serve as Lewis bases. Orbital overlap analysis (via NBO or AIM) predicts regioselectivity in substrate activation .
Q. What computational strategies resolve contradictions in predicting catalytic activity for CO activation?
- Methodology : Multireference methods (e.g., CASSCF) are necessary to account for dynamic electron correlation in FLP-substrate adducts. Studies reveal that reversible CO binding at boron centers depends on solvent polarity and temperature, validated by C NMR and IR spectroscopy .
Q. How does crystal packing affect the electronic coupling of diazadiborinine derivatives in singlet fission applications?
- Methodology : Non-orthogonal configuration interaction (NOCI) analysis of optimized crystal structures (e.g., space group ) shows weak intermolecular π-π interactions. Hirshfeld surface analysis and thermal ellipsoid plots (via Crystal-17) quantify packing efficiency and exciton delocalization .
Q. Why do certain diazadiborinine derivatives exhibit unexpected regioselectivity in [4+1] cycloadditions with isonitriles?
- Methodology : Kinetic isotope effect (KIE) studies and Eyring plots identify a concerted mechanism. Steric maps (from SC-XRD) and distortion/interaction analysis (DFT) reveal that substituent bulk at boron directs isonitrile approach trajectories .
Methodological Resources
- Structural Validation : Use SHELXL-97 and PLATON for crystallographic refinement.
- Computational Modeling : Gaussian (DFT) and ORCA (CASSCF) suites for electronic structure analysis .
- Spectroscopy : B NMR (quartet splitting for B–Cl bonds) and UV-vis for tracking reactivity .
Note : Avoid commercial databases (e.g., Benchchem) due to reliability concerns. Prioritize peer-reviewed journals (e.g., Chem. Mater., J. Am. Chem. Soc.) for synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
